molecular formula C8H9BrN2O B1373297 N-(6-Bromopyridin-2-YL)-N-methylacetamide CAS No. 1133116-43-4

N-(6-Bromopyridin-2-YL)-N-methylacetamide

Katalognummer B1373297
CAS-Nummer: 1133116-43-4
Molekulargewicht: 229.07 g/mol
InChI-Schlüssel: ROJDZKLSUROPIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(6-Bromopyridin-2-YL)-N-methylacetamide” is a chemical compound . It is a specialty chemical and can be used as an intermediate in various chemical reactions .


Synthesis Analysis

The synthesis of “N-(6-Bromopyridin-2-YL)-N-methylacetamide” involves the reaction of 6-bromo-2-pyridinecarboxaldehyde with 4-(methylthio)aniline in dry methanol . Another synthesis route involves the reaction of 2-Amino-6-bromopyridine with acetyl chloride in dichloromethane.


Molecular Structure Analysis

The molecular formula of “N-(6-Bromopyridin-2-YL)-N-methylacetamide” is C7H7BrN2O . The InChI key is AZKOTMZRXXAOOB-UHFFFAOYSA-N . The compound has a molecular weight of 215.05 g/mol .


Chemical Reactions Analysis

“N-(6-Bromopyridin-2-YL)-N-methylacetamide” can participate in various chemical reactions. For example, it can be used as a substrate in a study of a rhodium-catalyzed, reductive aldol coupling with divinyl ketones leading to syn ß-hydroxyenones .


Physical And Chemical Properties Analysis

“N-(6-Bromopyridin-2-YL)-N-methylacetamide” has a molecular weight of 215.05 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .

Wissenschaftliche Forschungsanwendungen

  • Anti-Fibrosis Activity

    • Field : Medicinal Chemistry
    • Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
    • Methods : The compounds were synthesized and their anti-fibrotic activities were evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
    • Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
  • Pharmaceutical Adjuvant

    • Field : Pharmaceutical Sciences
    • Application : 2-Bromo-6-pyridinemethanol, a compound structurally similar to N-(6-Bromopyridin-2-YL)-N-methylacetamide, is used as an active pharmaceutical ingredient and an pharmaceutical adjuvant .
    • Methods : The compound is synthesized and used in the formulation of pharmaceutical products .
    • Results : The compound has been found to be effective as an adjuvant in pharmaceutical formulations .
  • Chemical Synthesis
    • Field : Organic Chemistry
    • Application : (6-Bromopyridin-2-yl)methanamine, a compound structurally similar to N-(6-Bromopyridin-2-YL)-N-methylacetamide, is used in chemical synthesis .
    • Methods : The compound is synthesized and used in various chemical reactions .
    • Results : The compound has been found to be effective in chemical synthesis .
  • Pharmaceutical Ingredient
    • Field : Pharmaceutical Sciences
    • Application : 2-Bromo-6-pyridinemethanol, a compound structurally similar to N-(6-Bromopyridin-2-YL)-N-methylacetamide, is used as an active pharmaceutical ingredient .
    • Methods : The compound is synthesized and used in the formulation of pharmaceutical products .
    • Results : The compound has been found to be effective as an active pharmaceutical ingredient in pharmaceutical formulations .

Zukünftige Richtungen

“N-(6-Bromopyridin-2-YL)-N-methylacetamide” has potential applications in the synthesis of novel heterocyclic compounds with potential biological activities . It can also be used as a building block in the synthesis of various pharmaceutical intermediates .

Eigenschaften

IUPAC Name

N-(6-bromopyridin-2-yl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-6(12)11(2)8-5-3-4-7(9)10-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJDZKLSUROPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674974
Record name N-(6-Bromopyridin-2-yl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Bromopyridin-2-YL)-N-methylacetamide

CAS RN

1133116-43-4
Record name N-(6-Bromopyridin-2-yl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Bromopyridin-2-YL)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-(6-Bromopyridin-2-YL)-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
N-(6-Bromopyridin-2-YL)-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
N-(6-Bromopyridin-2-YL)-N-methylacetamide
Reactant of Route 5
N-(6-Bromopyridin-2-YL)-N-methylacetamide
Reactant of Route 6
N-(6-Bromopyridin-2-YL)-N-methylacetamide

Citations

For This Compound
1
Citations
MWD Perry, K Bjorhall, P Bold, M Brulls… - Journal of Medicinal …, 2021 - ACS Publications
Starting from our previously described PI3Kγ inhibitors, we describe the exploration of structure–activity relationships that led to the discovery of highly potent dual PI3Kγδ inhibitors. We …
Number of citations: 20 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.